(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium is an organolithium compound widely used in various fields of chemistry. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry. The compound is characterized by the presence of a lithium ion coordinated to a 2,2,6,6-tetramethyl-3,5-heptanedionato ligand, which provides unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound can be used as an organic synthesis raw material .
Biochemical Pathways
It is known that this compound can be used in various applications including organic synthesis , suggesting that it may influence a variety of biochemical pathways.
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a lithium base. One common method is to dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in anhydrous tetrahydrofuran and add lithium diisopropylamide at low temperatures. The reaction mixture is then stirred and allowed to warm to room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium salts of the corresponding carboxylic acids.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The lithium ion can be substituted with other metal ions to form metal complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include lithium salts, lithium alkoxides, and various metal complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A precursor to (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium, used as a ligand in metal complexes.
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate): A similar compound used in catalysis and material science.
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with applications in catalysis and material science.
Uniqueness
This compound is unique due to its high reactivity and stability, making it a versatile reagent in synthetic chemistry. Its ability to form stable complexes with various metal ions sets it apart from other similar compounds .
Properties
CAS No. |
22441-13-0 |
---|---|
Molecular Formula |
C11H20LiO2 |
Molecular Weight |
191.2 g/mol |
IUPAC Name |
lithium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H2,1-6H3; |
InChI Key |
GSPVGSMROLCBGA-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C |
Canonical SMILES |
[Li].CC(C)(C)C(=O)CC(=O)C(C)(C)C |
22441-13-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.